molecular formula C21H20FNO2S B5184862 N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)benzenesulfonamide

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No. B5184862
M. Wt: 369.5 g/mol
InChI Key: FCDWSJGSVGWCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)benzenesulfonamide, also known as DBIBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBIBB is a sulfonamide derivative that exhibits inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development.

Mechanism of Action

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)benzenesulfonamide's mechanism of action involves its ability to inhibit certain enzymes and receptors. For example, its inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. Its inhibition of dopamine D2 receptors can lead to a decrease in dopamine activity, making it a potential treatment for Parkinson's disease.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects have been studied extensively in animal models. It has been shown to exhibit a dose-dependent decrease in intraocular pressure in rabbits, as well as a decrease in dopamine activity in rats. Its effects on other physiological systems, such as the cardiovascular and nervous systems, have not been extensively studied.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)benzenesulfonamide's advantages for lab experiments include its ability to selectively inhibit certain enzymes and receptors, making it a useful tool for studying their functions. Its limitations include its potential toxicity and lack of specificity, as it may inhibit other enzymes and receptors in addition to its intended targets.

Future Directions

For research on N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)benzenesulfonamide include further studies on its potential therapeutic applications, as well as its toxicity and specificity. It may also be useful to study its effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, further research on its mechanism of action may lead to the development of more selective and effective drugs based on its structure and function.

Synthesis Methods

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-fluorobenzylamine, followed by the addition of sodium hydride and N,N-dimethylformamide to form the final product.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit inhibitory effects on several enzymes and receptors, including carbonic anhydrase, carbonic anhydrase II, and dopamine D2 receptors. These inhibitory effects have been studied for their potential use in the treatment of conditions such as glaucoma, epilepsy, and Parkinson's disease.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2S/c1-16-8-13-21(17(2)14-16)23(15-18-9-11-19(22)12-10-18)26(24,25)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDWSJGSVGWCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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